N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide
Description
N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a thiophene ring, a hydroxyethyl group, and a 3-methoxyphenyl substituent. The 3-methoxyphenyl group may enhance lipophilicity and influence receptor binding, while the hydroxyethyl moiety could improve solubility or metabolic stability compared to non-hydroxylated analogs .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-13-4-2-3-11(7-13)8-15(18)16-9-14(17)12-5-6-20-10-12/h2-7,10,14,17H,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDWRVYBWVTLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(3-methoxyphenyl)acetic acid, which is then converted to its corresponding acyl chloride using reagents like thionyl chloride. The acyl chloride is then reacted with 2-aminoethanol to form the amide linkage. Finally, the thiophene ring is introduced through a substitution reaction involving thiophene-3-boronic acid and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxyethyl and methoxyphenyl groups may play crucial roles in binding to these targets, while the thiophene ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide with structurally related acetamide derivatives, emphasizing synthesis, physicochemical properties, and biological activities.
Key Observations:
Thiophene rings (e.g., in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) contribute to π-stacking interactions and metabolic stability .
Synthetic Accessibility :
- N-Acylation is a universal strategy for acetamide derivatives, but yields and purity depend on activating groups (e.g., acid chlorides vs. phthalimidoacetyl chloride) .
Physicochemical Properties: Hydroxyethyl groups (as in the target compound) improve aqueous solubility compared to non-polar analogs like AMC3 . Thiophene sulfonamides (e.g., ) exhibit higher lipophilicity (predicted LogP >3), favoring blood-brain barrier penetration .
Biological Performance :
- AMC3’s pyridone core and 3-methoxyphenyl group are critical for FPRs modulation, while the target compound’s hydroxyethyl-thiophene motif may target distinct receptors (e.g., serotonin or melatonin receptors) .
Biological Activity
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 381.5 g/mol
- CAS Number : 2034435-46-4
The biological activity of compound 1 is hypothesized to involve modulation of neurotransmitter systems, particularly through interactions with the NMDA receptor. NMDA receptors are critical for synaptic plasticity and memory function, and compounds that modulate these receptors can have significant neuroprotective effects.
Biological Activity
Recent studies indicate that compound 1 exhibits a range of biological activities:
- Antioxidant Activity : Compound 1 has shown promising antioxidant properties, which may contribute to its neuroprotective effects. Antioxidants scavenge free radicals, reducing oxidative stress in neuronal tissues.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This activity is particularly relevant in neurodegenerative conditions where inflammation plays a crucial role.
- Anticancer Potential : Preliminary studies suggest that compound 1 may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells.
Study on Neuroprotective Effects
In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of compound 1 in a rat model of Parkinson's disease. The findings indicated that treatment with compound 1 significantly reduced neuronal loss and improved motor function compared to untreated controls. The study highlighted the compound's ability to modulate oxidative stress and inflammatory pathways, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Anticancer Activity Assessment
A separate investigation focused on the anticancer properties of compound 1 against human breast cancer cell lines (MCF-7). The results demonstrated that compound 1 inhibited cell proliferation with an IC50 value of approximately 15 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
